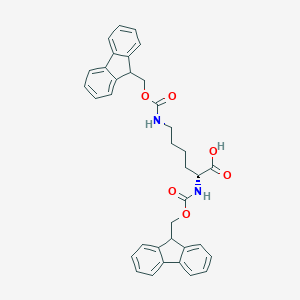

Fmoc-D-lys(fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJRTKDVFXYEFS-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628421 | |

| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75932-02-4 | |

| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-lys(fmoc)-OH: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-lys(fmoc)-OH, also known as Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-D-lysine, is a derivative of the amino acid D-lysine utilized in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its chemical properties, stability, and its application in peptide synthesis, with a focus on experimental protocols.

Core Chemical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below. For comparative context, data for the more commonly utilized Fmoc-D-Lys(Boc)-OH is also provided. The primary structural difference is the use of a second Fmoc group for side-chain protection instead of the acid-labile Boc group.

| Property | This compound | Fmoc-D-Lys(Boc)-OH |

| CAS Number | 75932-02-4[1] | 92122-45-7[2] |

| Molecular Formula | C36H34N2O6[1] | C26H32N2O6[2] |

| Molecular Weight | 590.8 g/mol [1] | 468.54 g/mol [2] |

| Appearance | - | White to slight yellow to beige powder |

| Melting Point | - | 120-131 °C[2] |

| Solubility | - | Clearly soluble in DMF (1 mmole in 2 ml) |

| Storage Temperature | - | 2-8°C[2] |

Stability and Handling

Like other Fmoc-protected amino acids, this compound is stable under acidic conditions. The Fmoc protecting groups are labile to bases, a characteristic central to their application in SPPS. The compound should be stored in a cool, dry place to prevent degradation.

Experimental Protocols

The use of this compound in peptide synthesis involves two primary stages after its incorporation into the peptide chain: the deprotection of the Fmoc groups and the subsequent coupling of the next amino acid.

Fmoc Deprotection

The removal of the Fmoc protecting groups from both the α-amino and ε-amino groups of the lysine residue is achieved by treatment with a mild base, typically piperidine.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF, peptide synthesis grade

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 5-10 minutes.

-

Second Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 15-20 minutes to ensure complete removal of both Fmoc groups.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

It is important to note that the simultaneous deprotection of both the alpha- and epsilon-amino groups will expose two free amines. This will lead to branch formation if a standard coupling procedure is followed. This characteristic can be exploited for the synthesis of branched peptides.

Peptide Coupling

Following Fmoc deprotection, the next Fmoc-protected amino acid is coupled to the newly freed amino group(s) of the D-lysine residue.

Materials:

-

Deprotected peptide-resin

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, DIC) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

DMF, peptide synthesis grade

Methodology:

-

Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Visualizing Synthetic Workflows

The following diagrams illustrate the key processes in the utilization of this compound in peptide synthesis.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-lys(fmoc)-OH

This technical guide provides a comprehensive overview of the synthesis and purification of Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-D-lysine, commonly referred to as Fmoc-D-lys(fmoc)-OH. This key building block is utilized in solid-phase peptide synthesis (SPPS) for the introduction of D-lysine residues, particularly when subsequent modifications of the peptide chain are not desired at the lysine side chain, or when the di-Fmoc protected lysine itself is a key feature of the final peptide. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations.

Physicochemical Properties and Characterization Data

This compound is a white to off-white solid, and its high purity is crucial for the successful synthesis of peptides. The following table summarizes its key physicochemical properties and characterization data.

| Property | Value |

| Chemical Name | (2R)-2,6-bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |

| Synonyms | Nα,Nε-di-Fmoc-D-lysine, this compound |

| CAS Number | 75932-02-4 |

| Molecular Formula | C₃₆H₃₄N₂O₆ |

| Molecular Weight | 590.66 g/mol |

| Appearance | White powder |

| Melting Point | 130 - 141 °C |

| Purity (Chiral HPLC) | ≥ 99.5% |

| Storage Conditions | 2-8°C |

Synthesis of this compound

The synthesis of this compound involves the protection of both the α-amino and ε-amino groups of D-lysine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. A common and effective method utilizes an activated Fmoc reagent, such as 9-fluorenylmethyl azidoformate, in a basic aqueous-organic solvent mixture.

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a known synthetic procedure for N,N'-Bis-(9-Fluorenylmethyloxycarbonyl)-D-Lysine.

Materials:

-

D-lysine hydrochloride

-

Sodium carbonate

-

Acetone

-

Deionized water

-

9-Fluorenylmethyl azidoformate

-

Hexane

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve D-lysine hydrochloride (4.5 g) in 175 ml of a 10% sodium carbonate solution in a water:acetone (6:1) mixture.

-

Addition of Fmoc Reagent: To the stirred solution of D-lysine, add dropwise a solution of 9-fluorenylmethyl azidoformate in acetone (150 ml).

-

Reaction: Allow the reaction mixture to stir at room temperature for 16 hours.

-

Initial Work-up: After 16 hours, dilute the mixture with water and wash it three times with hexane in a separatory funnel. Discard the hexane layers.

-

Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid and then extract the product three times with ethyl acetate.

-

Washing: Combine the ethyl acetate layers and wash successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the ethyl acetate solution over anhydrous magnesium sulfate, filter, and then concentrate the solution in vacuo to a volume of approximately 20 ml.

-

Precipitation: Add the concentrated solution to 1 liter of hexane to precipitate the product.

-

Isolation: Collect the precipitate by filtration and dry it to afford the final product, N,N'-Bis-(9-Fluorenylmethyloxycarbonyl)-D-Lysine.

NMR Data:

-

¹H NMR (DMSO-d₆): δ 1.0-1.9 (m, 6H), 2.7-3.2 (m, 2H), 3.8-4.7 (m, 7H), 6.8-8.3 (m, 19H).

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove any unreacted starting materials, by-products, and mono-Fmoc protected species. The primary methods for purification are precipitation and recrystallization.

Purification Workflow

The following diagram outlines the general workflow for the purification of crude this compound.

Recrystallization Protocol (General Procedure)

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., toluene, ethyl acetate/hexane mixture)

Procedure:

-

Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent or solvent mixture. Heat the mixture gently with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Quality Control

The purity of the final this compound product should be assessed using standard analytical techniques.

| Analytical Method | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. A chiral HPLC method can be used to confirm the enantiomeric purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. |

| Melting Point Analysis | To assess the purity of the compound. A sharp melting point range is indicative of high purity. |

Conclusion

The synthesis and purification of this compound can be achieved through a robust and reproducible protocol. The key to obtaining high-purity material suitable for peptide synthesis lies in the careful execution of the reaction, followed by a thorough work-up and an effective purification strategy such as precipitation or recrystallization. Rigorous quality control is essential to ensure the integrity of this important building block for the development of novel peptide-based therapeutics and research tools.

Stability of Fmoc-D-lys(fmoc)-OH in Common Peptide Synthesis Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of Nα,Nε-bis(fluorenylmethyloxycarbonyl)-D-lysine (Fmoc-D-lys(fmoc)-OH) in various organic solvents commonly utilized in solid-phase peptide synthesis (SPPS). Understanding the stability of this and other protected amino acids in solution is critical for ensuring the integrity of the final peptide product, minimizing side reactions, and optimizing synthesis protocols.

While specific, long-term quantitative stability data for this compound in solution is not extensively published, this guide synthesizes established principles of Fmoc-amino acid chemistry, extrapolates from available data on structurally similar compounds, and provides detailed experimental protocols for researchers to determine precise stability profiles within their own laboratory settings.

Factors Influencing the Stability of this compound in Solution

The stability of this compound in solution is primarily influenced by the solvent's nature, the presence of impurities, temperature, and exposure to light. The Fmoc protecting group is notably labile to basic conditions, and its premature cleavage is a primary degradation pathway.

-

Solvent Choice: Polar aprotic solvents are essential for dissolving Fmoc-amino acids. However, these solvents can also contribute to degradation.

-

N,N-Dimethylformamide (DMF): The most common solvent in SPPS. Over time, DMF can degrade to form dimethylamine, a secondary amine that can induce the premature removal of the Fmoc group.[1][2]

-

N-Methyl-2-pyrrolidone (NMP): A more polar alternative to DMF that can enhance solubility and coupling efficiency. However, some reports suggest that Fmoc-amino acids may exhibit greater decomposition in NMP compared to DMF over extended periods.[1][2]

-

Dichloromethane (DCM): Generally a poor solvent for Fmoc-amino acids and is less commonly used for dissolving these building blocks in modern Fmoc-based SPPS.

-

Dimethyl Sulfoxide (DMSO): A highly polar solvent that can be used to dissolve Fmoc-amino acids, often in combination with other solvents.

-

-

Impurities: Trace impurities in solvents or the Fmoc-amino acid itself can significantly impact stability.

-

Basic Impurities: Amines in DMF are a primary cause of Fmoc group instability.

-

Water: The presence of water can lead to hydrolysis of the Fmoc group, although this is generally a slower process compared to base-catalyzed degradation.

-

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation. For maximal stability, solutions of Fmoc-amino acids should be stored at low temperatures.

Qualitative and Extrapolated Quantitative Stability Data

Table 1: Qualitative Solubility and General Stability of this compound in Common Solvents

| Solvent | General Solubility | Key Stability Considerations |

| N,N-Dimethylformamide (DMF) | Soluble | Prone to degradation by dimethylamine impurities. High-purity, amine-free DMF is recommended. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | May lead to a higher rate of decomposition over extended periods compared to DMF. |

| Dichloromethane (DCM) | Sparingly Soluble | Generally not a preferred solvent for prolonged storage in solution. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used, but its high boiling point can be problematic for removal. Often used in solvent mixtures. |

Table 2: Extrapolated Quantitative Stability of this compound in Solution at 4°C

| Solvent | Estimated Purity after 1 Week (%) | Estimated Purity after 4 Weeks (%) | Remarks and Recommendations |

| High-Purity DMF | >98% | ~95% | Based on extrapolation from studies on other Fmoc-amino acids. Solutions are best used within a few days to a week. |

| NMP | >97% | ~92% | Extrapolated data suggests potentially faster degradation than in DMF. Freshly prepared solutions are highly recommended. |

| DCM | Not Recommended for Storage | Not Recommended for Storage | Poor solubility and potential for slow degradation. |

| DMSO | >98% | ~96% | Appears to be a relatively stable solvent for short-term storage. |

Disclaimer: The quantitative data in Table 2 is an estimation based on general principles and data from similar but not identical molecules. For critical applications, it is imperative to perform in-house stability studies.

Experimental Protocol for Stability Assessment

To obtain precise quantitative data for the stability of this compound in a specific solvent, a stability study should be conducted. The following protocol outlines a general procedure using High-Performance Liquid Chromatography (HPLC) for analysis.

Materials and Equipment

-

This compound

-

High-purity solvents (DMF, NMP, DCM, DMSO)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column

-

Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

Temperature-controlled storage unit (e.g., refrigerator at 4°C)

Procedure

-

Solution Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10 mg/mL).

-

Prepare separate stock solutions for each solvent to be tested.

-

-

Storage:

-

Aliquot the stock solutions into several sealed vials for each time point to avoid repeated opening and closing of the same sample.

-

Store the vials at a constant temperature (e.g., 4°C) and protected from light.

-

-

Time Points for Analysis:

-

Define the time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 28).

-

-

HPLC Analysis:

-

At each time point, retrieve a vial for each solvent.

-

Allow the solution to equilibrate to room temperature.

-

Dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

-

Inject the diluted sample onto the HPLC system.

-

Analyze the sample using a suitable gradient method (e.g., a water/acetonitrile gradient with 0.1% TFA).

-

Monitor the elution profile at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

-

-

Data Analysis:

-

At Day 0, identify the peak corresponding to intact this compound and determine its retention time and peak area.

-

At subsequent time points, quantify the peak area of the intact this compound.

-

Calculate the percentage of remaining this compound at each time point relative to the initial amount at Day 0.

-

Identify and, if possible, quantify any new peaks that appear, as these may correspond to degradation products.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for assessing the stability of this compound.

Signaling Pathways and Logical Relationships

In the context of this compound stability, the primary "signaling pathway" is the degradation pathway. The following diagram illustrates the logical relationship between the cause (instability) and the effect (degradation).

Conclusion and Recommendations

The stability of this compound in solution is a critical parameter for successful peptide synthesis. While generally stable for short periods in high-purity solvents and at low temperatures, long-term storage in solution is not recommended. For optimal results, it is advised to:

-

Use high-purity, amine-free solvents, particularly DMF.

-

Prepare solutions of this compound fresh and use them promptly.

-

If short-term storage is necessary, store solutions at 2-8°C and protected from light.

-

For critical applications or when using automated synthesizers with reagents stored in solution for extended periods, it is highly recommended to perform an in-house stability study following the protocol outlined in this guide.

By carefully considering the factors that influence stability and, when necessary, performing quantitative analysis, researchers can ensure the quality and integrity of their synthetic peptides.

References

The Solubility of Fmoc-D-lys(fmoc)-OH in DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility of Nα,Nε-bis(fluorenylmethyloxycarbonyl)-D-lysine (Fmoc-D-lys(fmoc)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding the solubility of this doubly protected amino acid is essential for optimizing coupling efficiency, minimizing aggregation, and ensuring the synthesis of high-purity peptides. This document outlines available solubility data, presents a detailed experimental protocol for empirical solubility determination, and visualizes the procedural workflow.

Core Concepts in Solubility for Peptide Synthesis

The dissolution of Fmoc-protected amino acids is a pivotal step in SPPS. Inadequate solubility can lead to significant challenges, including incomplete coupling reactions, which result in the formation of deletion sequences and complicate the purification of the final peptide product. The solubility of an Fmoc-amino acid is influenced by several factors, including the physicochemical properties of the amino acid side chain, the nature of the protecting groups, and the characteristics of the solvent. DMF is a widely used solvent in SPPS due to its excellent solvating power for a broad range of protected amino acids and peptide resins. However, for certain derivatives like this compound, with two bulky, hydrophobic Fmoc groups, solubility can be a concern.

Quantitative Solubility Data

| Compound | Solvent | Concentration (mmol/mL) | Concentration (mg/mL) | Temperature | Notes |

| This compound | DMF | 0.5 | 295.4 | Ambient | Calculated from common supplier data. |

| Fmoc-D-Lys(Boc)-OH | DMF | 0.5 | 234.27 | Ambient | "clearly soluble"[1] |

| Fmoc-D-Lys(Dde)-OH | DMF | 0.5 | 266.32 | Ambient | "clearly soluble"[2] |

| Fmoc-D-Lys(ivDde)-OH | DMF | 0.5 | 287.36 | Ambient | "clearly soluble"[3] |

Factors Influencing Solubility in DMF

Several factors can impact the solubility of this compound in DMF:

-

Purity of the Solute: Impurities in the this compound powder can affect its solubility.

-

Quality of the Solvent: The presence of water or degradation products (like dimethylamine) in DMF can alter its solvating properties. It is recommended to use high-purity, amine-free DMF.

-

Temperature: Gentle warming can increase the solubility of sparingly soluble Fmoc-amino acids. However, excessive heat should be avoided to prevent potential degradation.

-

Mechanical Agitation: The use of vortexing or sonication can aid in the dissolution of the solid material.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, it is recommended to determine this empirically. The following protocol outlines a general method for determining the solubility of this compound in DMF.

Materials:

-

This compound

-

High-purity, amine-free DMF

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a precise volume of DMF to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in DMF.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or M).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility in DMF.

Caption: Experimental workflow for determining the solubility of this compound.

Strategies for Enhancing Solubility

For instances where the solubility of this compound in DMF is insufficient for a particular application, several strategies can be employed:

-

Co-solvents: The addition of a small amount of a more potent solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), can significantly enhance solubility.

-

Gentle Heating: As mentioned, carefully warming the solution can help dissolve the compound.

-

Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and promote dissolution.

By understanding the solubility characteristics and employing the appropriate handling and experimental techniques, researchers can effectively utilize this compound in their peptide synthesis workflows, leading to improved outcomes and higher purity products.

References

Unlocking Complexity: A Technical Guide to the Novel Applications of Fmoc-D-lys(fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα,Nε-bis-Fmoc-D-lysine (Fmoc-D-lys(fmoc)-OH) is a unique building block in peptide and polymer chemistry. The presence of two base-labile Fmoc protecting groups on the D-lysine scaffold offers distinct advantages for the construction of complex, well-defined architectures. This technical guide explores the emerging applications of this versatile molecule, with a primary focus on its role in the formation of advanced supramolecular hydrogels for drug delivery and its utility in the synthesis of highly branched peptides and dendrimers. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways are provided to facilitate further research and development in this exciting area. While much of the foundational research has been conducted on the L-isomer, the principles and applications are directly translatable to the D-isomer, with the added benefit of enhanced enzymatic stability for in vivo applications.

Introduction: The Unique Advantages of a Doubly Protected D-Amino Acid

In the realm of peptide synthesis and biomaterial engineering, orthogonally protected amino acids are indispensable tools. This compound, with its two Fmoc protecting groups, presents a unique case of non-orthogonal protection that can be strategically exploited. The D-configuration of the lysine backbone is of particular interest in drug development, as it confers resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[1][2]

The primary novel applications of di-Fmoc-lysine derivatives stem from their exceptional ability to induce self-assembly and to serve as robust branching points in molecular construction.

Supramolecular Hydrogels: A New Frontier in Drug Delivery

One of the most promising applications of di-Fmoc-lysine is in the formation of supramolecular hydrogels. The two bulky, aromatic Fmoc groups significantly enhance the propensity for π-π stacking and hydrogen bonding, which are the driving forces behind the self-assembly of low molecular weight gelators into nanofibrous networks that entrap large volumes of water.[3][4]

Properties of Di-Fmoc-Lysine Hydrogels

Research on di-Fmoc-L-lysine has demonstrated the formation of robust hydrogels with several advantageous properties that are presumed to be similar for the D-isomer.[3][4]

| Property | Description | Significance in Drug Delivery |

| pH-Controlled Gelation | Gel formation can be triggered by changes in pH.[3][4] | Enables the design of stimuli-responsive drug delivery systems that release their payload in specific pH environments, such as tumor microenvironments or different compartments of the gastrointestinal tract. |

| High Thermal Stability | Gels are stable at physiological temperatures and beyond (up to ~100 °C).[3][4] | Ensures the integrity of the drug delivery vehicle under physiological conditions and allows for terminal sterilization of the formulated product. |

| Thixotropy | Gels exhibit shear-thinning and self-healing properties.[3][4] | Facilitates injectability of the hydrogel for localized drug delivery, with the gel reforming at the target site. |

| High Mechanical Stability | The resulting hydrogels are mechanically robust.[3][4] | Provides a stable scaffold for sustained drug release and for tissue engineering applications. |

| Biocompatibility | Studies on similar Fmoc-amino acid-based hydrogels have shown good cell viability.[5][6] | Essential for in vivo applications to minimize toxicity and inflammatory responses. |

Experimental Protocol: Preparation of a Di-Fmoc-D-Lysine Hydrogel

This protocol is adapted from studies on di-Fmoc-L-lysine.[7][8]

-

Dissolution of this compound: Dissolve this compound in a suitable organic solvent (e.g., DMSO, DMF) to a desired stock concentration (e.g., 10 mg/mL).

-

pH-Triggered Gelation:

-

For acidic gelation: Add an appropriate volume of an acidic buffer (e.g., pH 6.0) to the di-Fmoc-D-lysine solution to achieve the final desired concentration (typically 0.1-1.0 wt%).

-

For neutral/basic gelation: Adjust the pH of an aqueous solution to the desired point (e.g., 7.4 or 10.8) and then add the di-Fmoc-D-lysine stock solution.[3][4]

-

-

Vortexing and Incubation: Gently vortex the mixture for a few seconds and then allow it to stand at room temperature. Gelation should be observed within a few minutes to hours.

-

Characterization: The resulting hydrogel can be characterized by techniques such as transmission electron microscopy (TEM) to observe the nanofibrous network, rheology to determine its mechanical properties, and fluorescence spectroscopy to study the self-assembly process.[7][8]

Branched Peptides and Dendrimers: Engineering Molecular Complexity

The structure of this compound makes it an ideal building block for the synthesis of branched peptides and dendrimers. After coupling this amino acid into a peptide chain via its carboxylic acid, the two Fmoc groups can be removed simultaneously to expose two primary amines, which can then serve as initiation points for the synthesis of two new peptide chains.

Synthesis of a Second-Generation Lysine Dendron

The following diagram illustrates the workflow for synthesizing a second-generation lysine dendron using this compound.

Caption: Workflow for the synthesis of a second-generation lysine dendron.

Experimental Protocol: Solid-Phase Synthesis of a Branched Peptide

This protocol outlines the general steps for synthesizing a simple branched peptide using this compound on a solid support.

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/DIEA).

-

Chain Elongation: Perform cycles of Fmoc deprotection (20% piperidine in DMF) and coupling of subsequent Fmoc-amino acids to build the linear portion of the peptide.

-

Coupling of this compound: Couple this compound to the N-terminus of the growing peptide chain.

-

Simultaneous Deprotection: Treat the resin with 20% piperidine in DMF to remove both Fmoc groups from the D-lysine residue, exposing two free amino groups.

-

Branching: Couple the desired Fmoc-protected amino acid to both free amines simultaneously. This will likely require a higher excess of reagents and longer coupling times.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification: Purify the branched peptide using reverse-phase HPLC.

| Parameter | Typical Value | Reference |

| Coupling Reagents | HBTU, HATU, DIC/Oxyma | [9] |

| Fmoc Deprotection | 20% Piperidine in DMF | [9] |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | [10] |

| Typical Crude Purity | Variable, depends on sequence | N/A |

| Yield | Variable, depends on sequence and branching | N/A |

Relevance to Signal Transduction Pathways

Peptides containing D-amino acids are being explored as modulators of various signaling pathways due to their enhanced stability.[1][11] For instance, a stable D-peptide antagonist could be designed to block a receptor in a signaling cascade for a prolonged period. The apoptosis, or programmed cell death, pathway is a critical process in development and disease, and is a common target for therapeutic intervention.

The following diagram illustrates a simplified overview of the extrinsic apoptosis signaling pathway, which could be a target for a D-peptide-based therapeutic.

Caption: Simplified extrinsic apoptosis signaling pathway.

A synthetic peptide containing this compound could be used to create a branched structure presenting multiple copies of a FasL antagonist, potentially leading to a more potent inhibitor of this pathway due to avidity effects. The inherent stability of the D-lysine backbone would ensure prolonged therapeutic action.

Conclusion

This compound is a powerful, albeit underutilized, tool for the creation of complex and functional biomolecules. Its ability to drive the formation of robust, stimuli-responsive hydrogels opens up new avenues for controlled drug delivery. Furthermore, its capacity to serve as a symmetrical branching point facilitates the synthesis of well-defined branched peptides and dendrimers for applications in drug discovery and materials science. The incorporation of the D-amino acid backbone provides a crucial advantage in enhancing the in vivo stability of these constructs. Further research into the specific applications of the D-isomer is warranted and is expected to yield significant advancements in the field.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (255ag) Self-Assembly of Di-Fmoc-L-Lysine Based Supramolecular Hydrogels | AIChE [proceedings.aiche.org]

- 8. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-D-Lys(Fmoc)-OH for Unnatural Amino Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the synthesis of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-D-Lys(Fmoc)-OH, a derivative of D-lysine where both the α- and ε-amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group, presents a unique tool for advanced peptide synthesis. The use of the D-enantiomer can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in solid-phase peptide synthesis (SPPS), with a focus on the generation of complex peptide architectures such as branched and cyclic peptides.

Introduction to Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. The Fmoc/tBu strategy is a cornerstone of modern SPPS, employing the base-labile Fmoc group for Nα-amino protection and acid-labile groups (e.g., tert-butyl) for side-chain protection.[1] This orthogonality allows for the selective deprotection of the Nα-Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[2]

For the synthesis of more complex structures like branched or cyclic peptides, additional layers of orthogonal protection are necessary.[3] This is where specialized amino acid derivatives, such as those with side-chain protecting groups that can be removed under conditions that leave both the Nα-Fmoc and other side-chain groups intact, become invaluable.[3][4]

Properties of this compound

This compound is a crystalline powder with the molecular formula C₃₆H₃₄N₂O₆ and a molecular weight of 590.67 g/mol . The key feature of this molecule is the presence of two Fmoc protecting groups, one on the α-amino group and one on the ε-amino group of the D-lysine side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₆H₃₄N₂O₆ |

| Molecular Weight | 590.67 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents |

The presence of two bulky, hydrophobic Fmoc groups can influence the solubility and aggregation propensity of the amino acid and the growing peptide chain.

Applications in Unnatural Amino Acid Incorporation

The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of peptide therapeutics by making them resistant to degradation by proteases.[5] this compound serves as a valuable building block for introducing a D-lysine residue, which can act as a point for further modification or for creating unique structural constraints.

Synthesis of Branched Peptides

Branched peptides can mimic complex protein structures and have applications in vaccine development and as multivalent ligands. The synthesis of branched peptides requires an amino acid with a side-chain amino group that can be selectively deprotected to allow for the growth of a second peptide chain. While standard piperidine treatment would remove both Fmoc groups simultaneously, a milder, selective deprotection of the Nα-Fmoc group is theoretically possible, enabling the synthesis of branched structures.

Synthesis of Lactam-Bridged Peptides

Lactam bridges are intramolecular amide bonds that can constrain the conformation of a peptide, often leading to increased receptor affinity and stability.[3] A di-Fmoc protected lysine can be envisioned in a strategy for on-resin cyclization where one Fmoc group is removed to allow for peptide elongation and the other is removed at a later stage to enable cyclization with a deprotected acidic side chain (e.g., from aspartic or glutamic acid).

Experimental Protocols

The following protocols are generalized for the use of this compound in manual or automated solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and instrumentation.

Standard Incorporation of this compound

This protocol describes the coupling of this compound into a growing peptide chain.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3-5 minutes.

-

Drain and repeat the treatment for an additional 15-20 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

Strategy for Selective Nα-Fmoc Deprotection (Hypothetical)

Achieving selective deprotection of the Nα-Fmoc group in the presence of the Nε-Fmoc group is challenging, as both are labile to piperidine. Milder basic conditions could potentially offer a kinetic window for selective removal.

Materials:

-

Peptide-resin with N-terminal this compound

-

Mild deprotection solution (e.g., 1-5% piperidine in DMF, or a non-piperidine-based reagent like DBU with a scavenger)

-

DMF, DCM

Procedure:

-

Resin Preparation: Wash the peptide-resin with DMF.

-

Mild Fmoc Deprotection:

-

Treat the resin with a mild deprotection solution for a short, carefully monitored time (e.g., 2-5 minutes).

-

Immediately wash the resin with DMF to quench the reaction.

-

-

Monitoring: Analyze a small sample of the resin to determine the extent of selective Nα-deprotection versus Nε-deprotection. This may require cleavage of the peptide from the resin and analysis by HPLC and mass spectrometry.

-

Subsequent Coupling: If selective Nα-deprotection is achieved, proceed with the coupling of the next amino acid for the branch.

Note: This protocol is theoretical and requires significant optimization and analytical validation.

Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and removal of all protecting groups.

Materials:

-

Fully synthesized peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[6]

-

Cold diethyl ether

Procedure:

-

Final Nα-Fmoc Deprotection: Remove the final Nα-Fmoc group using 20% piperidine in DMF.

-

Resin Drying: Wash the resin with DCM and dry thoroughly under vacuum.

-

Cleavage: Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.[6]

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

While specific yield and purity data for peptides synthesized with this compound are not widely published, the efficiency of each coupling and deprotection step is critical for the overall success of the synthesis. The following table provides a comparative overview of common lysine protecting groups used in Fmoc-SPPS.

Table 2: Comparison of Lysine Side-Chain Protecting Groups in Fmoc-SPPS

| Protecting Group | Deprotection Conditions | Orthogonality to Fmoc | Key Features |

| Boc | Strong acid (e.g., TFA) | Yes | Standard, robust, cleaved during final deprotection. |

| Alloc | Pd(0) catalyst | Yes | Useful for on-resin cyclization and modification.[4] |

| ivDde | 2% Hydrazine in DMF | Yes | Allows for on-resin modification; more stable to piperidine than Dde. |

| Fmoc | Base (e.g., piperidine) | No (with standard conditions) | Potentially allows for unique branching or cyclization strategies if selective deprotection can be achieved. |

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key conceptual workflows relevant to the application of this compound.

References

The Cornerstone of Stability: A Technical Guide to the Role of D-Amino Acids in Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability in biological systems. Rapid degradation by proteases necessitates frequent administration and can limit efficacy. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This in-depth technical guide explores the multifaceted role of D-amino acids, with a particular focus on the versatile building block, Fmoc-D-Lys(Fmoc)-OH, in enhancing peptide stability and modulating biological activity.

The Stereochemical Shield: Enhancing Proteolytic Resistance

The primary and most significant advantage of incorporating D-amino acids into a peptide sequence is the dramatic increase in resistance to enzymatic degradation.[1][] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide backbone becomes sterically hindered and is no longer a suitable substrate for these enzymes.[1] This "stereochemical shield" significantly prolongs the in vivo half-life of the peptide, leading to improved bioavailability and therapeutic effect.[1][3]

The strategic placement of D-amino acids is crucial. Even partial substitution, particularly at the N- and C-termini which are susceptible to exopeptidases, can confer substantial protection.[3][4] The addition of two D-amino acids to the C-terminus of a peptide has been shown to render it completely stable in 50% human serum for the duration of the assay.[3]

Quantitative Impact on Peptide Half-Life

The following table summarizes quantitative data from various studies, illustrating the profound impact of D-amino acid substitution on peptide stability.

| Peptide Analog | Modification | Half-Life in Human Serum | Fold Increase in Stability | Reference |

| MUC2 Epitope Peptide | All L-amino acids | < 1 hour | - | [3] |

| tpt-PTGTQT-pt | Two D-amino acids at C-terminus | Completely stable | > 48x | [3] |

| Peptide 1 | L-amino acids | 43.5 hours | - | [5] |

| Peptide 2 (variant of 1) | L-amino acids | 3.2 hours | - | [5] |

| Peptide 4 (variant of 1) | L-amino acids | ~90% intact after 72 hours | > 1.6x compared to Peptide 1 | [5] |

Modulating Conformation and Bioactivity

The introduction of D-amino acids can significantly influence the secondary structure of a peptide.[6][7][8] While L-amino acids naturally favor right-handed α-helices, the incorporation of a D-amino acid can disrupt this conformation or induce other structures, such as β-turns or even left-handed helices.[6][9] This conformational alteration can have a profound impact on the peptide's biological activity.

The effect on receptor binding affinity is context-dependent. In some cases, the conformational change induced by a D-amino acid can lead to a decrease in binding affinity. However, in other instances, the altered conformation can result in an enhanced or more selective interaction with the target receptor.[6][7][8] For example, the introduction of D-lysine residues into the antimicrobial peptide CM15 led to a progressive loss of helical secondary structure, which corresponded to a significant reduction in toxicity to eukaryotic cells while maintaining potent antimicrobial activity.[6][7][8]

Quantitative Impact on Receptor Binding Affinity

The following table presents data on how D-amino acid substitution can modulate receptor binding affinity.

| Peptide Analog | Modification | Receptor | Binding Affinity (Kd/IC50) | Change in Affinity | Reference |

| L-CM15 | All L-amino acids | - | LD50 = ~20 µM (macrophages) | - | [6][7][8] |

| D³,¹³-CM15 | Two D-lysine substitutions | - | LD50 = 78 µM (macrophages) | ~4-fold decrease in toxicity | [6][7][8] |

| D³,⁷,¹³-CM15 | Three D-lysine substitutions | - | LD50 = 98 µM (macrophages) | ~5-fold decrease in toxicity | [6][7][8] |

The Role of this compound in Peptide Synthesis

This compound is a key building block in modern solid-phase peptide synthesis (SPPS) for incorporating a D-lysine residue with orthogonal protection of its side chain.[10]

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amino group of the D-lysine. It is labile to mild basic conditions (e.g., piperidine), allowing for its removal to enable the coupling of the next amino acid in the sequence.[10][]

-

Second Fmoc group on the ε-amino group: This provides orthogonal protection for the lysine side chain. This means it can be selectively removed under conditions that do not affect the α-amino Fmoc group or other protecting groups on the peptide. This is particularly useful for site-specific modifications of the lysine side chain, such as the attachment of labels, crosslinkers, or other functional moieties.

The D-configuration of the lysine residue, as discussed, imparts resistance to proteolysis. Therefore, this compound is a valuable reagent for synthesizing peptides with enhanced stability and the potential for specific side-chain modifications.

Experimental Protocols

In Vitro Peptide Stability Assay in Serum

This protocol provides a general method to assess the stability of a peptide in serum.[12][13]

Materials:

-

Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

-

Human or animal serum.

-

Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).

-

RP-HPLC or LC-MS system for analysis.

Procedure:

-

Pre-warm an aliquot of serum to 37°C.

-

Spike the serum with the test peptide to a final concentration (e.g., 100 µM).

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.

-

Immediately add the quenching solution to the aliquot to precipitate serum proteins and stop enzymatic activity.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

-

Calculate the peptide half-life (t½) by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Caption: Workflow for the in vitro peptide stability assay in serum.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[14][15][16][17]

Materials:

-

Purified peptide (at least 95% purity).

-

Optically inactive buffer (e.g., phosphate buffer).

-

High-transparency quartz cuvette (path length typically 0.1 cm for far-UV).

Procedure:

-

Prepare a clear, particulate-free solution of the peptide in the chosen buffer. The concentration will depend on the cuvette path length (e.g., 0.1-1 mg/mL for a 0.1 cm path length).[18]

-

Prepare a buffer blank (buffer without the peptide).

-

Record a CD spectrum of the buffer blank in the far-UV region (typically 190-260 nm).

-

Thoroughly clean and dry the cuvette.

-

Record a CD spectrum of the peptide solution using the same instrument parameters.

-

Subtract the buffer blank spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.

-

Convert the raw data (typically in millidegrees) to mean residue ellipticity [θ] for analysis.

-

Analyze the spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures.

Caption: Workflow for Circular Dichroism (CD) spectroscopy.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test peptide for its receptor.[19][20][21][22]

Materials:

-

Cell membranes or whole cells expressing the target receptor.

-

Radiolabeled ligand (a known binder to the receptor).

-

Unlabeled test peptide at various concentrations.

-

Binding buffer.

-

Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

-

Filtration apparatus and scintillation counter.

Procedure:

-

In a multi-well plate, add the receptor preparation (cell membranes or whole cells).

-

Add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of the unlabeled test peptide to the wells. Include controls for total binding (no unlabeled peptide) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of the test peptide.

-

Plot the percentage of specific binding against the log concentration of the test peptide to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Impact on Signaling Pathways: The Example of GLP-1 Analogs

Glucagon-like peptide-1 (GLP-1) is a crucial incretin hormone that regulates blood glucose levels. However, native GLP-1 has a very short half-life due to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). Many successful GLP-1 receptor agonists developed for the treatment of type 2 diabetes incorporate D-amino acids to resist DPP-4 cleavage.[23]

Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), the stabilized GLP-1 analog initiates a signaling cascade.[24][25][26] This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[24] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced insulin secretion from pancreatic β-cells.[24]

Caption: Simplified signaling pathway of a stabilized GLP-1 analog.

Conclusion

The incorporation of D-amino acids, facilitated by versatile synthetic building blocks like this compound, is a cornerstone of modern peptide drug design. The ability to dramatically enhance proteolytic stability, coupled with the potential to fine-tune secondary structure and receptor interactions, provides a powerful toolkit for overcoming the inherent limitations of native peptides. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and drug developers seeking to unlock the full therapeutic potential of peptide-based medicines.

References

- 1. lifetein.com [lifetein.com]

- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformation and activity of delta-lysin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanpeptidesociety.org [americanpeptidesociety.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. home.sandiego.edu [home.sandiego.edu]

- 18. moodle2.units.it [moodle2.units.it]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 25. diabetesjournals.org [diabetesjournals.org]

- 26. researchgate.net [researchgate.net]

Fmoc-D-Lys(Fmoc)-OH: An In-depth Technical Guide for Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Lys(Fmoc)-OH, a key building block in modern peptide chemistry, particularly for the synthesis of complex peptide architectures for drug discovery. This document details its chemical properties, applications, and experimental protocols, with a focus on its utility in creating branched peptides.

Introduction to this compound in Peptide Synthesis

This compound, or Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-D-lysine, is a derivative of the amino acid D-lysine where both the alpha-amino and epsilon-amino groups are protected by the base-labile Fmoc group. The incorporation of a D-amino acid is a common strategy in peptide drug design to enhance metabolic stability by providing resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer in vivo half-life, a critical attribute for many peptide-based therapeutics.

The primary utility of this compound lies in its ability to serve as a scaffold for the synthesis of symmetrically branched peptides. Upon simultaneous removal of both Fmoc groups, two identical peptide chains can be elongated from the lysine core. This approach is extensively used in the development of Multiple Antigen Peptides (MAPs) to elicit strong immune responses for vaccine development and antibody production.[1][2][3] Additionally, the resulting dendritic structures can enhance the local concentration of bioactive peptide sequences, potentially increasing their efficacy.

Physicochemical and Quantitative Data

Detailed experimental data specifically for this compound is not extensively published in peer-reviewed literature. However, data from suppliers and for the closely related analogue, Fmoc-D-Lys(Boc)-OH, provide valuable insights into its properties.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | Fmoc-D-Lys(Boc)-OH | Source |

| CAS Number | 75932-02-4 | 92122-45-7 | [4] |

| Molecular Formula | C₃₆H₃₄N₂O₆ | C₂₆H₃₂N₂O₆ | [4] |

| Molecular Weight | 590.7 g/mol | 468.54 g/mol | [4] |

| Appearance | White to off-white powder/crystals | White to slight yellow/beige powder | |

| Melting Point | Not specified | 120-131 °C | |

| Solubility | Soluble in DMF | Clearly soluble (1 mmol in 2 ml DMF) | |

| Purity (Assay) | Lot-specific (refer to CoA) | ≥98.0% (HPLC) | [4] |

| Storage Temperature | 2-8°C (Recommended) | 2-8°C or 15-25°C |

Table 2: Typical Parameters for Fmoc-SPPS

| Parameter | Value/Condition | Notes |

| Resin | Rink Amide, Wang, 2-Chlorotrityl | Choice depends on desired C-terminus (amide or carboxylic acid). |

| Coupling Reagents | HBTU, HATU, HCTU, DIC/Oxyma | Uronium/aminium salts are often preferred for efficient coupling. |

| Amino Acid Excess | 3-5 equivalents | Relative to resin loading capacity. |

| Coupling Time | 30-120 minutes | Can be monitored by Kaiser test. |

| Fmoc Deprotection | 20% Piperidine in DMF | Typically a two-step process (e.g., 2 min + 5-15 min).[5] |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Scavengers are crucial to prevent side reactions.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides using this compound follows the standard principles of Fmoc-SPPS. The workflow involves sequential steps of deprotection, coupling, and washing.

General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Protocol for Synthesis of Symmetrically Branched Peptides

This protocol outlines the synthesis of a peptide with two identical chains extending from the D-lysine core.

-

Resin Preparation: Swell the chosen resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Initial Chain Elongation: Synthesize the linear portion of the peptide up to the point of branching using standard Fmoc-SPPS cycles. Each cycle consists of:

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. A common procedure is a 2-minute treatment followed by draining and a second 5-15 minute treatment.[5]

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-piperidine adduct.

-

Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 30-120 minutes. Monitor for completion using a Kaiser test.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

-

Incorporation of the Branching Unit:

-

Perform an Fmoc deprotection step on the linear peptide-resin.

-

Couple this compound using the standard coupling protocol. A double coupling may be beneficial to ensure complete reaction.

-

-

Simultaneous Deprotection of Both Fmoc Groups:

-

Treat the resin with 20% piperidine in DMF as in the standard deprotection step. This will remove both the Nα- and Nε-Fmoc groups, exposing two primary amines.

-

-

Symmetrical Chain Elongation:

-

Continue the peptide synthesis by coupling the next Fmoc-amino acid. This will result in the addition of the amino acid to both the α- and ε-amino groups of the D-lysine residue.

-

Repeat the SPPS cycle for each subsequent amino acid to build the two identical peptide branches.

-

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[6]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Note on the Synthesis of Non-Symmetrical Branched Peptides

While this compound is primarily suited for symmetrical branching due to the identical lability of the two Fmoc groups, the synthesis of non-symmetrical branches typically employs orthogonally protected lysine derivatives such as Fmoc-D-Lys(Boc)-OH, Fmoc-D-Lys(ivDde)-OH, or Fmoc-D-Lys(Mtt)-OH. These derivatives allow for the selective deprotection of one amino group while the other remains protected, enabling the sequential synthesis of different peptide chains.

Applications in Peptide Drug Discovery

Branched peptides synthesized using this compound and related derivatives have several applications in drug discovery, primarily leveraging their increased stability and multivalency.

Antimicrobial Peptides

Many antimicrobial peptides (AMPs) exert their effect by disrupting the bacterial cell membrane. Creating dendritic structures with multiple copies of an AMP sequence can increase the local concentration of the peptide at the membrane surface, enhancing its disruptive activity.[7][8] The incorporation of D-lysine also confers resistance to bacterial proteases.

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets. Peptides are the natural ligands for many GPCRs.[9][10] Symmetrically branched peptides can be designed to bind to GPCRs with higher avidity, potentially leading to more potent agonists or antagonists. The dendritic structure may also influence receptor clustering and subsequent signaling.

Signaling Pathways

The specific signaling pathways modulated by peptides derived from this compound will depend on the peptide sequence and its biological target. Below is a generalized representation of a signaling pathway that could be activated by a branched antimicrobial peptide that disrupts the bacterial cell membrane.

A generalized signaling pathway for membrane disruption by a branched antimicrobial peptide.

Conclusion

References

- 1. qyaobio.com [qyaobio.com]

- 2. lifetein.com [lifetein.com]

- 3. Multiple Antigen Peptide (MAP) Resins - CD Bioparticles [cd-bioparticles.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Fmoc-D-lys(fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-D-lysine (Fmoc-D-lys(fmoc)-OH), a key building block in modern peptide synthesis. Understanding and controlling the stereochemical integrity of this reagent is paramount for the synthesis of pure, active pharmaceutical ingredients and research peptides.

Introduction to the Stereochemistry of this compound

This compound is a derivative of the naturally occurring amino acid lysine. The designation "D" refers to the configuration of the chiral center at the alpha-carbon (Cα). This is in contrast to the more common "L" configuration found in naturally occurring proteins. The use of D-amino acids in peptide synthesis is a critical strategy to enhance the metabolic stability of peptide-based drugs by making them resistant to enzymatic degradation by proteases.

The stereochemical purity of this compound is a critical quality attribute. The presence of the corresponding L-enantiomer can lead to the formation of diastereomeric peptides, which can be difficult to purify and may exhibit altered biological activity and immunogenicity.

Chemical Structure:

-

IUPAC Name: (2R)-2,6-bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid

-

Molecular Formula: C₃₆H₃₄N₂O₆[1]

-

Molecular Weight: 590.67 g/mol [1]

-

CAS Number: 75932-02-4

Quantitative Data on Stereochemical Purity

The enantiomeric purity of commercially available Fmoc-amino acids is typically very high. While a specific certificate of analysis for this compound was not found in the public domain, data for similar compounds, such as Fmoc-D-Lys-OH.HCl, indicate an expected enantiomeric excess (e.e.) of greater than 99.5%.[2] Manufacturers of high-purity amino acid derivatives for peptide synthesis utilize stringent quality control measures to ensure minimal enantiomeric contamination.

| Parameter | Typical Specification | Analytical Method |

| Enantiomeric Excess (e.e.) | > 99.5% | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chemical Purity | > 98% | High-Performance Liquid Chromatography (HPLC) |

It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data.

Experimental Protocol: Chiral Purity Determination by HPLC

The determination of the enantiomeric purity of this compound is most commonly and accurately achieved through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) to differentiate between the D- and L-enantiomers. Polysaccharide-based CSPs are often effective for the separation of Fmoc-protected amino acids.

Objective: To separate and quantify the D- and L-enantiomers of Fmoc-lys(fmoc)-OH to determine the enantiomeric excess of a sample.

Materials and Reagents:

-

This compound sample

-

Racemic standard of Fmoc-DL-lys(fmoc)-OH (if available) or a sample of the L-enantiomer, Fmoc-L-lys(fmoc)-OH

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Formic acid (FA)

-

Triethylamine (TEA)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like CHIRALPAK® IA or IC, or a quinine-based column like QN-AX™).[3]

Chromatographic Conditions (Representative Method):

| Parameter | Condition |

| Column | CHIRALPAK® IC (or similar polysaccharide-based CSP) |

| Mobile Phase | A mixture of ACN and water with an acidic modifier (e.g., 0.1% TFA) or a polar-ionic mode with additives like TEA and FA. A typical starting gradient could be 60:40 ACN:Water with 0.1% TFA. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C (ambient) |

| Detection Wavelength | 265 nm (for the Fmoc group) |

| Injection Volume | 10 µL |

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent (e.g., ACN/water mixture) at a concentration of approximately 1 mg/mL.

-

If available, prepare a similar solution of the racemic standard or the L-enantiomer.

-

-

System Equilibration:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject the racemic standard (or the L-enantiomer) to determine the retention times of both the D- and L-enantiomers.

-

Inject the this compound sample.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peaks corresponding to the D- and L-enantiomers in the sample chromatogram based on the retention times obtained from the standard.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100

-

Synthesis and Stereochemical Control

The synthesis of this compound starts with enantiomerically pure D-lysine. The protection of the α- and ε-amino groups with the Fmoc moiety is typically carried out using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. Maintaining the stereochemical integrity of the starting D-lysine throughout the synthesis is crucial. The reaction conditions are generally mild to prevent racemization at the α-carbon.

Visualization of Workflow

Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical workflow of incorporating this building block into a growing peptide chain, emphasizing the importance of its stereochemistry.

Caption: Workflow for SPPS using this compound.

Orthogonal Protection Strategy

This compound has both the α- and ε-amino groups protected by the same Fmoc group. This is in contrast to orthogonally protected lysine derivatives like Fmoc-D-Lys(Boc)-OH. The use of this compound implies a specific synthetic strategy where both Fmoc groups are removed simultaneously.

Caption: Deprotection of this compound.

Conclusion

The stereochemical integrity of this compound is a fundamental prerequisite for the successful synthesis of high-quality peptides for research and therapeutic applications. The "D" configuration imparts desirable pharmacological properties, such as increased resistance to proteolysis. Rigorous analytical techniques, primarily chiral HPLC, are essential to verify the enantiomeric purity of this critical raw material. A thorough understanding of its stereochemistry and the implementation of appropriate analytical controls are crucial for any drug development professional working with synthetic peptides.

References

- 1. GSRS [precision.fda.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application